molecular formula C10H15ClFNO B1306232 4-[(4-Fluorophenyl)amino]butan-1-ol CAS No. 435345-40-7

4-[(4-Fluorophenyl)amino]butan-1-ol

Cat. No.: B1306232
CAS No.: 435345-40-7
M. Wt: 219.68 g/mol
InChI Key: MDXZYHPFLINSKB-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)amino]butan-1-ol ( 435345-40-7 ) is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.23 g/mol . This fluorinated aromatic amine features both a hydroxyl and an amino functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar structures, such as those featuring fluorophenyl groups and amino-alcohol chains, are frequently explored in pharmaceutical research for their potential biological activities . The amino-alcohol moiety is a common pharmacophore found in molecules with significant biological profiles . Furthermore, the incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design, as it can influence the molecule's electronic properties, metabolic stability, and lipophilicity, potentially leading to enhanced bioavailability . As a Mannich base-like structure, this compound belongs to a class known for a wide spectrum of biological activities, including potential anticancer, antibacterial, and anticonvulsant properties, though specific activities for this molecule require further investigation . This product is intended for research purposes only and is strictly not for human consumption.

Properties

CAS No.

435345-40-7

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

4-(4-fluoroanilino)butan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-13;/h3-6,12-13H,1-2,7-8H2;1H

InChI Key

MDXZYHPFLINSKB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCCCCO)F

Canonical SMILES

C1=CC(=CC=C1NCCCCO)F.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Route

One common and efficient method to prepare 4-[(4-Fluorophenyl)amino]butan-1-ol is via reductive amination, where 4-fluoroaniline reacts with 4-oxobutan-1-ol (4-hydroxybutanal or its derivatives) under reducing conditions.

  • Step 1: Condensation of 4-fluoroaniline with 4-oxobutan-1-ol to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

This method allows for selective formation of the amino alcohol with good yields and minimal side products.

Nucleophilic Substitution Route

Another approach involves nucleophilic substitution where 4-fluoroaniline acts as a nucleophile attacking a suitable electrophilic butanol derivative, such as 4-bromobutan-1-ol or its tosylate.

  • Step 1: Preparation of 4-bromobutan-1-ol or 4-tosyloxybutan-1-ol as the electrophilic substrate.
  • Step 2: Reaction with 4-fluoroaniline under reflux in a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution.
  • Step 3: Workup and purification to isolate the target amino alcohol.

This method requires careful control of reaction temperature (typically around 100–150°C) and reaction time to optimize yield and minimize side reactions.

Reduction of 4-(4-Fluorophenyl)aminobutan-1-one

An alternative synthetic strategy involves the reduction of a ketone precursor, 4-(4-fluorophenyl)aminobutan-1-one, to the corresponding amino alcohol.

  • Step 1: Synthesis of the ketone intermediate via amination of 4-fluorophenyl derivatives.
  • Step 2: Reduction using lithium aluminum hydride or sodium borohydride under controlled temperature conditions (0–10°C) to yield this compound.

Representative Experimental Procedure (Literature-Based)

Step Reagents/Conditions Description Yield (%)
1 4-Fluoroaniline, 4-bromobutan-1-ol, DMF, reflux (150°C), 3 h Nucleophilic substitution to form amino alcohol ~75%
2 Sodium borohydride, methanol, 0–10°C Reduction of imine intermediate (if reductive amination route) 80–90%
3 Lithium aluminum hydride, potassium carbonate, 2-methyltetrahydrofuran, 0–10°C Reduction of ketone intermediate 90+%

Key Reaction Parameters and Optimization

  • Temperature Control: Maintaining low temperatures (0–10°C) during reduction steps prevents over-reduction and side reactions.
  • Solvent Choice: Polar aprotic solvents like DMF or 2-methyltetrahydrofuran enhance nucleophilicity and solubility of reactants.
  • Catalyst/Reagent Purity: High purity lithium aluminum hydride or sodium borohydride is critical for reproducibility.
  • Quenching Procedure: Careful quenching with water and sodium hydroxide solution after reduction avoids violent reactions and facilitates product isolation.

Analytical Characterization

Purity and structural integrity of this compound are confirmed by:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Reductive Amination 4-Fluoroaniline + 4-oxobutan-1-ol NaBH4 or catalytic H2 Room temp to 10°C 80–90 Selective, mild conditions
Nucleophilic Substitution 4-Fluoroaniline + 4-bromobutan-1-ol DMF, reflux 150°C, 3 h ~75 Requires high temp, longer time
Ketone Reduction 4-(4-Fluorophenyl)aminobutan-1-one LiAlH4, K2CO3 0–10°C, 1–2 h >90 High yield, sensitive reagents

Research Findings and Notes

  • The presence of the fluorine atom on the phenyl ring enhances the compound’s chemical stability and biological activity.
  • Lithium aluminum hydride reduction is the most commonly reported method for high-yield synthesis of related amino alcohols.
  • Reaction conditions must be optimized to prevent over-reduction or decomposition.
  • Industrial scale synthesis adapts these methods with solvent recycling and catalyst optimization to improve cost-efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-[(4-Fluorophenyl)amino]butan-2-one.

    Reduction: Formation of 4-[(4-Fluorophenyl)amino]butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluorophenyl)amino]butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)amino]butan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Fluorophenylamino Substitution Patterns

This compound vs. 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid Structural Difference: The latter replaces the 4-fluoro group with a 2-fluoro substituent and introduces an oxo group on the butan-1-ol backbone, forming a carboxylic acid derivative. The oxo group enables metal coordination, expanding applications in catalysis or bioinorganic chemistry .

3-(4-Fluorophenyl)-4-(methylamino)butan-1-ol Structural Difference: Methylamino replaces the phenylamino group, and the fluorophenyl is at position 3 instead of 3. Impact: The methylamino group increases basicity, enhancing solubility in acidic environments. The shifted fluorophenyl group may affect receptor selectivity in pharmacological contexts .

Backbone Modifications

4-[Ethyl-{2-(4-Methoxyphenyl)-1-Methylethyl}amino]butan-1-ol Structural Difference: A branched ethyl-methylethyl chain replaces the fluorophenylamino group, with a methoxy substituent on the phenyl ring. Impact: The bulky substituent improves lipid solubility, enhancing blood-brain barrier penetration. This compound exhibits pronounced antispasmodic and antimicrobial activity due to aromatic and tertiary nitrogen interactions .

4-(4-Chlorophenyl)sulfanylbutan-1-ol Structural Difference: A sulfanyl (S-) group and 4-chlorophenyl replace the amino and fluorophenyl groups. Impact: The sulfanyl group increases hydrophobicity and oxidative stability.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties
This compound C10H15FN2O 198.24 g/mol 435345-40-7 Hydrochloride salt improves aqueous solubility
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C10H10FNO3 211.19 g/mol Not specified Carboxylic acid functionality; metal-chelating ability
4-(4-Chlorophenyl)sulfanylbutan-1-ol C10H13ClOS 216.73 g/mol 15446-08-9 High logP (~3.5) due to sulfanyl group
3-(4-Fluorophenyl)-4-(methylamino)butan-1-ol C11H17FN2O 212.26 g/mol Not specified Enhanced basicity (pKa ~9.5) from methylamino

Biological Activity

4-[(4-Fluorophenyl)amino]butan-1-ol, also known by its CAS number 435345-40-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13FNOC_{10}H_{13}FNO. The presence of the fluorophenyl group is significant as fluorine substitution can enhance lipophilicity and influence receptor interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

  • Neurotransmitter Modulation : The phenyl ring may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : Some studies have indicated that the compound exhibits antimicrobial properties, which could be beneficial in treating infections.
  • Anticancer Potential : There is emerging evidence that suggests its role in inhibiting cancer cell proliferation, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

A study conducted on various derivatives of butan-1-ol indicated that compounds with a fluorinated phenyl group showed enhanced activity against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Control (No Treatment)>128Staphylococcus aureus

This data suggests that the fluorine substitution may play a critical role in enhancing the compound's efficacy against pathogens.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
PC3 (Prostate Cancer)20Cell cycle arrest at G2/M phase

These results indicate a promising anticancer profile, warranting further investigation into its mechanisms.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of analogs of this compound to enhance its biological activity. One notable study involved the modification of the alkyl chain length, resulting in increased potency against specific cancer cell lines.

Notable Research Findings:

  • Synthesis and Structural Optimization : Researchers synthesized various derivatives by altering the alkyl chain length and substituents on the phenyl ring, leading to improved biological activity.
  • In Vivo Studies : Animal models have shown promising results when treated with this compound, particularly in reducing tumor size in xenograft models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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